N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan
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Overview
Description
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group into various organic compounds efficiently . This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is L-tryptophan, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of proteins and peptides in biological research.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan exerts its effects involves the protection of the amino group, preventing unwanted reactions during synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tryptophan: Similar in structure but lacks the additional tryptophan residue.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-tyrosine: Used in the synthesis of peptides and proteins.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is unique due to its dual tryptophan residues, making it particularly useful in the synthesis of peptides that require this specific amino acid sequence. Its stability and ease of deprotection also make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90826-08-7 |
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Molecular Formula |
C27H30N4O5 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m0/s1 |
InChI Key |
ZPYPARPDPMPFPW-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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